3-ETHYL-5-ISOXAZOLECARBALDEHYDE

説明

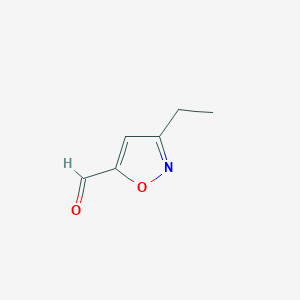

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPZJXAUBJAZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558188 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72591-56-1 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 5 Isoxazolecarbaldehyde and Its Precursors

Historical and Current Synthetic Routes to Isoxazole (B147169) Rings

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several well-established and continuously evolving methodologies. The two most prominent pathways involve the [3+2] cycloaddition of a nitrile oxide with a dipolarophile and the condensation of hydroxylamine (B1172632) with a three-carbon electrophilic component. researchgate.net

1,3-Dipolar Cycloaddition Approaches involving Nitrile Oxides

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most effective and widely used methods for synthesizing isoxazoles and isoxazolines, respectively. nih.govnih.gov This reaction is highly valued for its efficiency and regioselectivity, often governed by both steric and electronic factors of the reactants. mdpi.com

Nitrile oxides are unstable intermediates that are typically generated in situ to prevent dimerization into furoxans. Common methods for their generation include the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides, which are derived from aldoximes. core.ac.uknih.gov For instance, treating an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) yields a hydroximoyl chloride, which is then converted to the nitrile oxide by a base. core.ac.uk

The versatility of this approach allows for the synthesis of a vast array of substituted isoxazoles by varying the nitrile oxide and the alkyne component. researchgate.net Modern advancements have introduced greener reaction conditions, utilizing alternative solvents like ionic liquids or deep eutectic solvents, and non-conventional activation methods such as microwave or ultrasound irradiation to improve reaction times and yields. nih.govcore.ac.uk

Table 1: Selected 1,3-Dipolar Cycloaddition Methods for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Key Reagents/Conditions | Significance | Citation |

|---|---|---|---|---|

| Aldoxime | Alkyne | N-Chlorosuccinimide (NCS), Base (e.g., Et₃N) | Classic and highly versatile method for 3,5-disubstituted isoxazoles. | core.ac.uk |

| Primary Nitroalkane | Enamino Ester | Dehydrating Agent (e.g., POCl₃) | Provides a selective route to 3,5-disubstituted-4-isoxazolecarboxylic esters. | orgsyn.org |

| Aldehyde | Alkyne | NH₂OH, NaOH, NCS in Deep Eutectic Solvent (DES) | An environmentally friendly one-pot, three-component synthesis. | |

| Hydroximoyl Chloride | 1,3-Diketone | Base (e.g., DIPEA) in H₂O/MeOH | Aqueous-medium synthesis for 3,4,5-trisubstituted isoxazoles. | nih.gov |

Reactions of Hydroxylamine with Three-Carbon Components (e.g., 1,3-Diketones, α,β-Unsaturated Ketones)

A classical and foundational method for isoxazole synthesis involves the reaction of hydroxylamine with a compound containing a three-carbon chain with electrophilic sites at the 1 and 3 positions. researchgate.netyoutube.com The most common substrates are 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents.

In the reaction with a 1,3-diketone, hydroxylamine initially condenses with one of the carbonyl groups to form an oxime or enamine-like intermediate. Subsequent intramolecular cyclization via attack of the hydroxyl group onto the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring. youtube.com The regioselectivity of the final product (i.e., which substituent from the diketone ends up at C3 vs. C5) is dependent on the reaction conditions and the electronic nature of the substituents on the diketone. tandfonline.com

Similarly, the reaction of hydroxylamine with α,β-unsaturated ketones proceeds via Michael addition of the amine to the β-carbon, followed by cyclization and dehydration. nih.gov This method is particularly useful for synthesizing isoxazolines, which can be subsequently oxidized to isoxazoles.

Table 2: Isoxazole Synthesis from Hydroxylamine and Three-Carbon Components

| Three-Carbon Component | Key Reagents/Conditions | Product Type | Significance | Citation |

|---|---|---|---|---|

| 1,3-Diketone | Hydroxylamine, often with acid or base catalyst | 3,5-Disubstituted Isoxazole | A fundamental and direct route to the isoxazole core. | youtube.comtandfonline.com |

| α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine hydrochloride, Base (e.g., KOH) | Substituted Isoxazole (via isoxazoline (B3343090) intermediate) | Common method starting from readily available chalcones. | nih.gov |

| β-Ketoester | Hydroxylamine, pH control | 3-Hydroxyisoxazole or Isoxazolin-5-one | Product outcome is highly sensitive to reaction pH. | tandfonline.com |

| 1,3-Dialkyne | Hydroxylamine in DMSO | 3,5-Disubstituted Isoxazole | An efficient method under mild conditions. | nih.govacs.org |

Other Cyclization Strategies for Isoxazole Ring Formation

Beyond the two primary routes, several other strategies have been developed for isoxazole synthesis, often providing access to specific substitution patterns that are difficult to achieve otherwise.

One notable method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In this approach, an ynone is first converted to its O-methyl oxime. Treatment with an electrophile, such as iodine monochloride (ICl), induces a cyclization that forms a 4-haloisoxazole. nih.govresearchgate.net This product is a versatile intermediate for further functionalization via cross-coupling reactions.

Another strategy involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. This method is amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions. organic-chemistry.org These alternative routes highlight the ongoing innovation in heterocyclic synthesis, providing chemists with a broader toolkit for constructing the isoxazole scaffold.

Targeted Synthesis of 3-ETHYL-5-ISOXAZOLECARBALDEHYDE

The synthesis of the title compound requires specific control over the introduction of both the C3-ethyl group and the C5-aldehyde functionality. This is typically achieved through a multi-step process involving the initial construction of a suitably substituted isoxazole ring, followed by functional group manipulation.

Construction of the Isoxazole Nucleus with Ethyl Substitution at C3

To install an ethyl group regioselectively at the C3 position, the synthetic strategy must be carefully chosen.

Using the 1,3-dipolar cycloaddition approach, a nitrile oxide bearing an ethyl group is required. This can be generated in situ from precursors like propanal oxime or 1-nitropropane (B105015). For example, a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of 1-nitropropane with an enamino ester in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org The 1-nitropropane serves as the source for the C3-ethyl group. A one-pot, three-component reaction using propionaldehyde, hydroxylamine, and an appropriate alkyne in a deep eutectic solvent also provides a viable route to a 3-ethyl substituted isoxazole.

Alternatively, the condensation of hydroxylamine with a 1,3-dicarbonyl compound can be used. The required precursor would be a diketone with a terminal ethyl group, such as 1,3-hexanedione. The reaction with hydroxylamine would lead to the formation of 3-ethyl-5-methylisoxazole (B12214599), which could then be elaborated to the target aldehyde.

Introduction of the Aldehyde Group at C5 (Carbaldehyde)

Directly installing an aldehyde at the C5 position during the initial ring formation is challenging. Therefore, the carbaldehyde group is typically introduced by the transformation of a precursor functional group already on a pre-formed 3-ethylisoxazole ring.

Several plausible synthetic routes exist:

Reduction of a Carboxylic Acid Derivative: A robust method involves the synthesis of 3-ethylisoxazole-5-carboxylic acid or its corresponding ester. The carboxylic acid can be converted to the more reactive 3-ethylisoxazole-5-carbonyl chloride, which can then be reduced to the aldehyde using a controlled reducing agent, such as in the Rosenmund reduction. prepchem.com Alternatively, the ester can be reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Oxidation of a Methyl Group: If 3-ethyl-5-methylisoxazole is synthesized, the C5-methyl group can be oxidized to the carbaldehyde. This transformation can be challenging and may require specific reagents to avoid over-oxidation or reaction at other sites.

Formylation of the Isoxazole Ring: Direct formylation at C5 is another possibility. This could involve the lithiation of 3-ethylisoxazole at the C5 position, followed by quenching the organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF).

Functionalization via a C5-Stannyl Intermediate: The synthesis of a precursor like Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate demonstrates that a tin moiety can be placed at the C5 position. sigmaaldrich.com While this specific compound also has a C3-ester, a similar 3-ethyl-5-stannylisoxazole could undergo a Stille coupling followed by oxidation or a direct formylation reaction to introduce the aldehyde group.

These stepwise transformations, starting from isoxazolecarboxylates or other suitable precursors, represent the most practical and reported strategies for accessing aldehydes like this compound.

Multi-step Synthetic Sequences

The synthesis of this compound is not commonly detailed in a single, dedicated procedure but can be effectively achieved through a logical sequence of well-established reactions. The principal strategy involves the initial construction of the 3-ethylisoxazole core, followed by the introduction or modification of a functional group at the 5-position to yield the target carbaldehyde. A highly plausible and efficient multi-step pathway is the [3+2] cycloaddition reaction followed by a selective oxidation step.

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.net This reaction involves a 1,3-dipole, in this case, propanenitrile oxide, and a dipolarophile, which is a molecule containing a double or triple bond.

Step 1: Formation of (3-Ethylisoxazol-5-yl)methanol

To obtain the 3-ethyl substitution, propanenitrile oxide is generated in situ from a suitable precursor. Common starting materials include propanal aldoxime, which is dehydrogenated, or 1-nitropropane, which is dehydrated. orgsyn.orgnih.gov The dipolarophile required to form the 5-substituted ring is propargyl alcohol. The cycloaddition of propanenitrile oxide with propargyl alcohol regioselectively yields (3-ethylisoxazol-5-yl)methanol. The reaction between propargylic alcohols and sources of nitrile oxides is a known route to 3,5-disubstituted isoxazoles. nih.gov

Step 2: Oxidation to this compound

With the precursor alcohol in hand, the final step is a selective oxidation to the aldehyde. The conversion of 5-hydroxymethylisoxazoles to their corresponding 5-formylisoxazoles is a recognized synthetic transformation. google.com This can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically effective for the oxidation of allylic-type alcohols like (3-ethylisoxazol-5-yl)methanol.

This two-step sequence provides a reliable and adaptable route to this compound, leveraging fundamental reactions in heterocyclic chemistry.

Table 1: Multi-step Synthesis of this compound

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Key Transformation |

|---|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | Propanenitrile Oxide (from 1-nitropropane or propanal oxime) | Propargyl Alcohol | (3-Ethylisoxazol-5-yl)methanol | Isoxazole ring formation |

| 2 | Oxidation | (3-Ethylisoxazol-5-yl)methanol | Mild Oxidizing Agent (e.g., MnO₂) | this compound | Alcohol to aldehyde oxidation |

Sustainable and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have placed a strong emphasis on developing environmentally benign and sustainable methods. The synthesis of isoxazoles, including derivatives like this compound, has benefited significantly from these green chemistry initiatives.

Utilization of Deep Eutectic Solvents (DES) in Isoxazole Synthesis

Deep Eutectic Solvents (DESs) have emerged as a green alternative to conventional volatile organic solvents. mdpi.commdpi.com These solvents are typically composed of a mixture of a hydrogen-bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen-bond donor (like urea (B33335) or glycerol). mdpi.com For isoxazole synthesis, DESs offer several advantages: they are often biodegradable, non-toxic, inexpensive, and can be recycled and reused. orgsyn.orgmdpi.com

Research has demonstrated the successful one-pot, three-component synthesis of 3,5-disubstituted isoxazoles in a choline (B1196258) chloride:urea (ChCl:urea) deep eutectic solvent. orgsyn.org In one study, the reaction of an aldehyde, hydroxylamine hydrochloride, and an alkyne in a DES medium proceeded efficiently. orgsyn.org The DES was found to be essential for the reaction to proceed and could be reused up to five times without a significant drop in product yield. orgsyn.org Another study achieved up to 95% yield for isoxazole synthesis within 10 minutes using a tetrabutylammonium (B224687) bromide:ethylene glycol (TBAB/EG) DES in a continuous flow system, which also allowed for the separation and recovery of the solvent. nih.gov

Table 2: Performance of Deep Eutectic Solvents in Isoxazole Synthesis

| DES Composition | Reaction Type | Temperature | Time | Yield | Reusability | Reference |

|---|---|---|---|---|---|---|

| Choline Chloride:Urea (1:2) | One-pot, three-component | 100 °C | 4 h | Good | Up to 5 cycles | orgsyn.org |

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency, selectivity, and reduce waste. The synthesis of isoxazoles has seen significant innovation in catalyst development.

Metal-Catalyzed Reactions: Copper catalysts are widely used for [3+2] cycloaddition reactions to produce isoxazoles. uni.lu Copper(I)-catalyzed reactions of in situ generated nitrile oxides and terminal alkynes are known for their efficiency and regioselectivity. nih.gov Iron-based catalysts have also been employed as an eco-friendly and inexpensive option. nih.gov

Metal-Free Reactions: To address the cost and toxicity associated with some metal catalysts, metal-free synthetic routes are highly desirable. researchgate.net Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to promote isoxazole formation. uni.lu

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Amine-functionalized cellulose (B213188) has been used as a biodegradable and efficient catalyst for the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. nih.gov Similarly, a recyclable Cu/Al₂O₃ nanocomposite has been effective in the solvent-free, ball-milling synthesis of isoxazoles. nih.gov

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netniscpr.res.in Ultrasound-assisted synthesis can significantly shorten reaction times, sometimes from hours to minutes, while increasing yields. researchgate.net

Atom Economy and Environmental Impact Considerations

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product, generating no byproducts. This makes it a preferred method for constructing the isoxazole ring.

Solvent-Free and Aqueous Media: Conducting reactions in water or without any solvent significantly reduces the environmental impact associated with volatile organic compounds. The three-component synthesis of isoxazol-5(4H)-ones has been successfully performed in water, which serves as a green reaction medium. Mechanochemical methods, such as ball-milling, represent a solvent-free approach that is both efficient and environmentally friendly. nih.gov

Waste Reduction: The use of recyclable catalysts and solvents, like DESs, minimizes the generation of chemical waste. nih.govorgsyn.org Furthermore, multi-component reactions (MCRs), where multiple reactants are combined in a single step to form the product, reduce the number of synthetic steps, and consequently, the amount of waste generated from intermediate purifications.

By integrating these sustainable practices, the synthesis of this compound and related compounds can be achieved with greater efficiency and a reduced environmental footprint.

Chemical Reactivity and Derivatization Strategies of 3 Ethyl 5 Isoxazolecarbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the 5-position of the isoxazole (B147169) ring is the primary center of reactivity in 3-ethyl-5-isoxazolecarbaldehyde, facilitating a wide array of chemical modifications.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction class allows for the introduction of a wide variety of functional groups. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final alcohol product. libretexts.orgyoutube.com

Hydration: In the presence of water, the aldehyde group can undergo hydration to form an unstable geminal diol. This reaction is reversible, and the equilibrium typically favors the starting aldehyde. libretexts.org

Cyanohydrin Formation: A classic example of nucleophilic addition is the reaction with cyanide ions (e.g., from HCN or KCN) to form a cyanohydrin. libretexts.orgyoutube.com This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to other important derivatives.

Acetalization: In the presence of an alcohol and an acid catalyst, this compound can be converted to a hemiacetal and subsequently to a stable acetal. libretexts.org This reaction is often used as a method for protecting the aldehyde group during other chemical transformations.

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Aldol and Knoevenagel Condensations: The aldehyde functionality of this compound can participate in aldol-type condensation reactions with enolates or in Knoevenagel condensations with compounds containing active methylene (B1212753) groups. youtube.com The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound like malonic acid or its esters in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. nih.govsemanticscholar.org

Wittig Reaction: The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes. In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to form an alkene, with the geometry of the resulting double bond being influenced by the nature of the ylide and the reaction conditions.

The reaction of the aldehyde group with primary amines and related compounds provides access to a range of nitrogen-containing derivatives. bham.ac.uk

Imines: Primary amines react with this compound in a nucleophilic addition-elimination reaction to form imines (also known as Schiff bases). youtube.combham.ac.uk

Oximes and Hydrazones: Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives (like 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. bham.ac.uknih.govkhanacademy.orgyoutube.com These reactions are often catalyzed by acid and are reversible. nih.govnih.gov The formation of these derivatives can be useful for characterization and for further synthetic transformations. bham.ac.uk

Oxidation and Reduction Transformations

The aldehyde group can be readily oxidized to a higher oxidation state or reduced to an alcohol.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Green chemistry approaches have also been developed, utilizing hydrogen peroxide in the presence of a selenium catalyst to afford the carboxylic acid in good yields under mild conditions. mdpi.com Furthermore, in the presence of an alcohol, this oxidation can lead directly to the formation of the corresponding ester. mdpi.com

Reduction to Primary Alcohols

The aldehyde functional group is readily susceptible to reduction to a primary alcohol. This transformation is a fundamental process in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group. For this compound, this reduction yields (3-ethylisoxazol-5-yl)methanol.

Commonly employed reagents for this reduction are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comyoutube.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. youtube.comharvard.edu It readily reduces aldehydes, ketones, esters, and carboxylic acids. youtube.comharvard.edu Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu

The general scheme for the reduction of this compound is presented below.

Table 1: Reagents for the Reduction of this compound

| Reagent | Formula | Typical Solvent(s) | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild; selectively reduces aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong; reduces aldehydes, ketones, esters, carboxylic acids. youtube.comharvard.edu |

Baylis-Hillman Reaction (Morita-Baylis-Hillman Reaction) with Isoxazolecarbaldehydes

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. wikipedia.orgnrochemistry.com This atom-economical reaction yields a highly functionalized allylic alcohol, which is a versatile synthetic intermediate. wikipedia.orgbeilstein-journals.org

Mechanistic Investigations and Rate Acceleration

The mechanism of the Baylis-Hillman reaction is understood to proceed through a series of steps. nrochemistry.comorganic-chemistry.org

Michael Addition: The tertiary amine catalyst (e.g., DABCO) adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate. nrochemistry.com

Aldol Addition: This in-situ generated nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (in this case, an isoxazolecarbaldehyde). nrochemistry.com

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the catalyst regenerates the amine and furnishes the final allylic alcohol product. nrochemistry.comprinceton.edu

A significant drawback of the Baylis-Hillman reaction is its often sluggish reaction rate. wikipedia.orgrsc.org Research has shown that the rate-determining step is typically the second-order reaction between the zwitterionic intermediate and the aldehyde. organic-chemistry.orgmdpi.com Several strategies have been developed to accelerate the reaction, including the use of protic solvents or additives. mdpi.comnih.gov The presence of water or formamide, for example, can lead to a dramatic rate increase, which is attributed to the stabilization of the transition state through hydrogen bonding. nih.govnih.gov

Positional Effects of the Formyl Group on Reactivity

Studies on various isoxazolecarbaldehydes have revealed a strong correlation between the position of the formyl (-CHO) group on the isoxazole ring and the rate of the Baylis-Hillman reaction. thieme-connect.comresearchgate.net Specifically, 5-isoxazolecarbaldehydes, such as the subject compound, are among the fastest-reacting heterocyclic aldehydes in this reaction. thieme-connect.comlookchem.com

Research comparing the isomers has demonstrated the following reactivity trend:

5-Isoxazolecarbaldehydes: These compounds are highly reactive and undergo facile Baylis-Hillman reactions, often proceeding quickly under standard conditions. thieme-connect.comlookchem.com

3-Isoxazolecarbaldehydes: These isomers are also found to be very reactive, exhibiting reaction rates comparable to the 5-substituted counterparts. researchgate.netlookchem.com

4-Isoxazolecarbaldehydes: In stark contrast, 4-isoxazolecarbaldehydes are significantly less reactive. Their reactions are much slower and result in lower yields compared to the 3- and 5-isomers. thieme-connect.comthieme-connect.com

Table 2: Relative Reactivity of Isoxazolecarbaldehyde Isomers in the Baylis-Hillman Reaction

| Isoxazolecarbaldehyde Isomer | Formyl Group Position | Observed Reactivity | Reference(s) |

| 3-Isoxazolecarbaldehyde | C3 | Fast / High | lookchem.com, researchgate.net |

| 4-Isoxazolecarbaldehyde | C4 | Slow / Low | thieme-connect.com, thieme-connect.com |

| 5-Isoxazolecarbaldehyde | C5 | Fast / High | thieme-connect.com, lookchem.com |

Reactions Involving the Isoxazole Ring System

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.comyoutube.com The isoxazole ring, while being a five-membered heterocycle containing an electron-withdrawing C=N bond, can undergo EAS reactions, although it is generally less reactive than benzene. reddit.com

The regioselectivity of the substitution is governed by the electronic properties of the ring and the directing effects of existing substituents. For the isoxazole ring itself, electrophilic attack is generally favored at the C-4 position. This preference can be explained by examining the resonance structures of the cationic intermediate (the sigma complex); attack at C-4 results in a more stable intermediate compared to attack at C-3 or C-5. reddit.com

In the case of This compound , the outcome of an EAS reaction is directed by two substituents:

An ethyl group at the C-3 position: Alkyl groups are activating and are ortho, para-directors.

A formyl group (aldehyde) at the C-5 position: The aldehyde group is deactivating and is a meta-director.

Considering these directing effects, the most probable site for electrophilic attack is the C-4 position. This position is ortho to the activating ethyl group and meta to the deactivating formyl group. Both substituents, therefore, direct an incoming electrophile to the same C-4 position, strongly favoring regioselective substitution at this site. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂/FeBr₃). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack on the Ring

The isoxazole ring is generally considered an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The electrophilicity of the ring carbons is influenced by the position of the heteroatoms and the nature of the substituents. In the case of this compound, the electron-withdrawing effect of the formyl group at the C5 position further enhances the electrophilic character of the ring.

While specific studies on nucleophilic attack on the ring of this compound are not extensively documented, the general reactivity of isoxazoles suggests that the C5 position is a primary site for nucleophilic addition. However, the presence of the aldehyde at this position means that nucleophilic attack will preferentially occur at the carbonyl carbon.

Ring-Opening Reactions and Rearrangements

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. These reactions are often initiated by reduction, treatment with a base, or photochemical irradiation. The resulting open-chain intermediates can then undergo further transformations to yield a variety of acyclic and heterocyclic products.

For isoxazoles, a common ring-opening pathway involves reductive cleavage of the N-O bond, which can be achieved using reagents such as catalytic hydrogenation (e.g., H2/Raney Ni) or dissolving metal reduction. This process typically yields a β-amino enone. In the context of this compound, such a reaction would be expected to produce an aminovinyl ketone derivative.

Base-catalyzed ring-opening is another important transformation of isoxazoles. Strong bases can deprotonate the C4 position, leading to the formation of a β-ketonitrile. The specific outcome of these reactions is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of the C-H bonds of the isoxazole ring in cross-coupling reactions can be challenging, the aldehyde functionality in this compound provides a handle for derivatization to introduce functionalities suitable for these reactions. For instance, the aldehyde can be converted into a halide or a triflate, which are common coupling partners in Suzuki, Heck, and other palladium-catalyzed reactions.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal component for various MCRs.

Cascade Processes Leading to Fused Heterocycles

Cascade reactions, also known as tandem or domino reactions, are a subset of MCRs where the initial reaction creates a functionality that triggers a subsequent intramolecular transformation. The strategic placement of the aldehyde group on the isoxazole scaffold in this compound allows for its participation in cascade sequences to construct complex fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines-Linked Isoxazoles.

A notable application of a derivative of this compound is in the synthesis of imidazo[1,2-a]pyridines linked to an isoxazole core. In a one-pot, three-component reaction, 3-ethyl-5-isoxazolecarboxamide (derived from the corresponding aldehyde), an aldehyde, and 2-aminopyridine (B139424) are reacted in the presence of phosphorus oxychloride (POCl3). This reaction proceeds via a Groebke-Blackburn-Bienaymé-type reaction.

The proposed mechanism involves the initial reaction of 2-aminopyridine with the aldehyde to form a Schiff base. Subsequent reaction with the isonitrile, generated in situ from the 3-ethyl-5-isoxazolecarboxamide and POCl3, leads to the formation of a nitrilium ion intermediate. An intramolecular cyclization then occurs to furnish the final imidazo[1,2-a]pyridine-linked isoxazole product. This methodology allows for the efficient synthesis of a library of diversely substituted molecules with potential biological activities.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 5 Isoxazolecarbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For isoxazole (B147169) derivatives, NMR is crucial for confirming the substitution pattern of the ring and determining the stereochemistry of any chiral centers in its derivatives.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbons. In a typical ¹H NMR spectrum of a 3-ethyl-5-isoxazolecarbaldehyde derivative, one would expect to see signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), a singlet for the isoxazole ring proton (H-4), and a singlet for the aldehyde proton. The ¹³C NMR spectrum would show distinct signals for the isoxazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the aldehyde.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and revealing the connectivity between atoms. csic.es

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the ethyl group and the isoxazole H-4 proton to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aldehyde proton would show a correlation to the C-5 carbon of the isoxazole ring, and the methylene protons of the ethyl group would correlate to the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is invaluable for determining stereochemistry, such as the relative orientation of substituents on the isoxazole ring or in its derivatives. researchgate.net

| Technique | Purpose | Example Application for a this compound Derivative |

| ¹H NMR | Identifies chemically distinct protons and their multiplicities. | Signals for ethyl group (quartet, triplet), isoxazole H-4 (singlet), and aldehyde CHO (singlet). |

| ¹³C NMR | Identifies chemically distinct carbons. | Signals for isoxazole ring carbons (C-3, C-4, C-5), ethyl group carbons, and aldehyde carbonyl carbon. |

| COSY | Shows ¹H-¹H coupling correlations. | Correlation between the -CH₂- and -CH₃ protons of the ethyl group. |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Linking the H-4 proton signal to the C-4 carbon signal. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Correlation from the aldehyde proton to the C-5 carbon of the isoxazole ring. |

| NOESY | Shows through-space correlations between protons. | Determining the spatial proximity of substituents on a chiral derivative. |

Elucidation of Regiochemistry and Stereochemistry of Derivatives

The synthesis of substituted isoxazoles can often lead to the formation of regioisomers. NMR spectroscopy is the definitive method for distinguishing between these isomers. For example, in the synthesis of 3,5-disubstituted isoxazoles, the chemical shift of the H-4 proton can be indicative of the substitution pattern. Furthermore, HMBC correlations are instrumental in confirming the regiochemistry. A study on the synthesis of a novel bis-isoxazole demonstrated the use of HMBC to confirm the regioselectivity of a [3+2] cycloaddition reaction.

For derivatives of this compound that are chiral, NOESY is the key technique for determining the relative stereochemistry. By observing which protons are spatially close, the orientation of substituents can be deduced. For instance, in a complex polycyclic derivative containing an isoxazole ring, NOESY correlations can establish the stereochemical relationships between protons on different rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For a compound like this compound (C₆H₇NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally observed exact mass to the calculated theoretical mass. The synthesis of novel isoxazole-amide analogues has been confirmed using HRMS to verify the elemental composition of the products. rsc.org

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₆H₇NO₂ | 125.0477 |

Fragmentation Pathways and Structural Confirmation

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

For this compound, fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and within the isoxazole ring. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (M-29). The isoxazole ring itself can undergo characteristic cleavages.

A plausible fragmentation pathway for this compound could involve:

Loss of the formyl radical (-CHO) to give a 3-ethylisoxazolyl cation.

Cleavage of the ethyl group.

Ring cleavage of the isoxazole nucleus.

Tandem Mass Spectrometry (MS/MS) for Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and elucidating fragmentation pathways. In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is particularly useful for identifying and characterizing transient reaction intermediates.

While specific MS/MS studies on the reaction intermediates of this compound synthesis are not readily found in the literature, this technique could theoretically be applied to identify key intermediates in its multi-step synthesis from an ester derivative. For example, the alcohol intermediate formed during the reduction of an ester could be identified in a reaction mixture by selecting its molecular ion and observing its characteristic fragmentation pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of this compound can be predicted by examining the spectra of analogous isoxazole derivatives.

The primary functional groups expected to exhibit characteristic vibrational bands are the isoxazole ring, the ethyl group, and the carbaldehyde group. The isoxazole ring itself has a set of characteristic vibrations. These include C=N stretching, C=C stretching, N-O stretching, and various ring breathing and deformation modes. The ethyl group will primarily show C-H stretching and bending vibrations. The carbaldehyde group is distinguished by its strong C=O stretching frequency.

In a study of a related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, detailed FT-IR and Raman spectral data were reported and assigned based on density functional theory (DFT) calculations. This data provides a valuable reference for predicting the vibrational spectrum of this compound.

Key expected vibrational frequencies for this compound, inferred from related compounds, are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O stretch | ~1700-1720 | FT-IR (strong), Raman (weak) |

| Aldehyde | C-H stretch | ~2720 and ~2820 | FT-IR (medium) |

| Isoxazole Ring | C=N stretch | ~1590-1610 | FT-IR, Raman |

| Isoxazole Ring | C=C stretch | ~1480-1520 | FT-IR, Raman |

| Isoxazole Ring | N-O stretch | ~1380-1420 | FT-IR, Raman |

| Ethyl Group | C-H asymmetric stretch | ~2960-2980 | FT-IR, Raman |

| Ethyl Group | C-H symmetric stretch | ~2870-2890 | FT-IR, Raman |

| Ethyl Group | CH₂ bend (scissoring) | ~1450-1470 | FT-IR, Raman |

It is important to note that the precise peak positions and intensities for this compound may vary due to the specific electronic and steric effects of the ethyl and carbaldehyde substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While a crystal structure for this compound is not publicly available, studies on other isoxazole derivatives have revealed important structural features of the isoxazole ring. The isoxazole ring is generally found to be planar. The substituents on the ring will adopt specific conformations to minimize steric hindrance.

For this compound, a single crystal X-ray diffraction study would be expected to reveal:

The planarity of the isoxazole ring.

The conformation of the ethyl group at the 3-position and the carbaldehyde group at the 5-position relative to the ring.

Intermolecular interactions in the solid state, such as C-H···O or C-H···N hydrogen bonds, and π-π stacking interactions between the isoxazole rings of adjacent molecules. These interactions play a critical role in the packing of the molecules in the crystal lattice and can influence the compound's melting point, solubility, and other physical properties.

The table below summarizes the kind of structural parameters that would be obtained from an X-ray crystallographic analysis.

| Structural Parameter | Expected Information |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths (Å) | e.g., C=N, C=C, N-O, C=O, C-C, C-H |

| Bond Angles (°) | e.g., within the isoxazole ring and substituents |

| Torsion Angles (°) | Describing the conformation of substituents |

| Intermolecular Contacts (Å) | Identifying hydrogen bonds and other non-covalent interactions |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by modification of the ethyl or carbaldehyde groups, the resulting derivatives would be amenable to analysis by chiroptical methods.

For instance, reduction of the carbaldehyde to a secondary alcohol would create a chiral center. The resulting (R)- and (S)-enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral center.

The application of chiroptical spectroscopy to chiral isoxazole derivatives has been demonstrated in the literature. These studies show that the electronic transitions of the isoxazole chromophore can be perturbed by a nearby chiral center, leading to distinct chiroptical signals.

Should chiral derivatives of this compound be synthesized, the following chiroptical properties could be investigated:

| Chiroptical Technique | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. Provides information on the stereochemistry and electronic structure of chiral molecules. |

| Circularly Polarized Luminescence (CPL) | Differential emission of left and right circularly polarized light from a chiral luminophore. Provides information on the excited-state properties of chiral molecules. |

The study of such chiral derivatives would be valuable for applications in asymmetric synthesis, chiral recognition, and the development of novel chiroptical materials.

Theoretical and Computational Studies of 3 Ethyl 5 Isoxazolecarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-ethyl-5-isoxazolecarbaldehyde. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For isoxazole (B147169) derivatives, computational studies are frequently performed using functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Electronic Structure Analysis and Molecular Orbitals

The electronic character of this compound is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In molecules analogous to this compound, the HOMO is typically distributed over the isoxazole ring and the ethyl group, while the LUMO is often localized on the electron-withdrawing carbaldehyde group. This distribution suggests that the aldehyde group is the primary site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Isoxazole Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Localized on the aldehyde group, indicating a site for nucleophilic attack. |

| HOMO | -6.8 | Distributed across the isoxazole ring, indicating electron-donating regions. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and stability. |

Note: Data is illustrative and based on typical values for similar heterocyclic aldehydes.

Reactivity Predictions and Fukui Functions

To further pinpoint reactive sites within the molecule, Fukui functions are calculated. These functions are derived from the change in electron density as an electron is added to or removed from the molecule, and are used to predict sites for electrophilic, nucleophilic, and radical attack. The condensed Fukui function provides a value for each atom in the molecule, indicating its susceptibility to a particular type of attack.

For this compound, the carbon atom of the carbonyl group is expected to have a high Fukui function value for nucleophilic attack, confirming its electrophilic nature. Conversely, the oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole ring are predicted to be favorable sites for electrophilic attack.

Table 2: Predicted Fukui Function Indices for Key Atoms in this compound

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Prone to nucleophilic attack |

| Carbonyl Oxygen | Low | High | Prone to electrophilic attack |

| Isoxazole Nitrogen | Low | Moderate-High | Prone to electrophilic attack |

Note: Values are qualitative predictions based on the principles of Fukui theory.

Conformational Analysis and Stability

The presence of the ethyl group introduces rotational freedom, leading to different possible conformations of this compound. Computational conformational analysis is used to determine the relative energies and stabilities of these conformers. By systematically rotating the bonds of the ethyl group and calculating the energy of each resulting geometry, the most stable, low-energy conformer can be identified. These studies often reveal that steric hindrance between the ethyl group and the isoxazole ring plays a crucial role in determining the preferred conformation. In similar molecules, the most stable conformer is often one that minimizes these steric interactions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound. This includes identifying transition states, calculating activation barriers, and understanding the influence of the solvent.

Transition State Analysis and Activation Barriers

For any chemical reaction, the reactants must pass through a high-energy transition state before forming products. youtube.com Computational methods can locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or barrier, which determines the reaction rate. youtube.com For reactions such as the reduction of the aldehyde group or its participation in condensation reactions, computational modeling can map out the entire reaction pathway, providing a step-by-step understanding of bond-breaking and bond-forming processes. youtube.com

Table 3: Illustrative Calculated Activation Energies for a Reaction of a Heterocyclic Aldehyde

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | 0.0 | 15.2 | 15.2 |

Note: Data is hypothetical and serves to illustrate the output of transition state analysis.

Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. nih.gov These studies often show that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. nih.govresearchgate.net For reactions involving this compound, the choice of solvent could therefore be a critical parameter in controlling the reaction outcome and efficiency.

Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their binding affinity to biological receptors. researchgate.net In the case of this compound, several types of non-covalent interactions can be anticipated based on its structural features. The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group are key participants in these interactions.

Computational studies on related isoxazole structures have highlighted the importance of hydrogen bonds and π-π stacking interactions. acs.org The oxygen atom of the isoxazole ring and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors. For instance, in a biological context, these groups can form hydrogen bonds with amino acid residues such as histidine and tyrosine in a protein's binding pocket. acs.org Water-mediated hydrogen bonds are also a possibility, where a water molecule bridges the isoxazole oxygen and a receptor site. acs.org

A theoretical analysis of this compound would involve mapping its molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites for electrostatic interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further be employed to characterize the nature and strength of these non-covalent bonds. researchgate.net

| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Partners (in a biological context) |

| Hydrogen Bond (Acceptor) | Isoxazole ring oxygen, Aldehyde carbonyl oxygen | Amino acid residues with donor groups (e.g., -OH, -NH), Water |

| π-π Stacking | Isoxazole ring | Aromatic amino acid residues (e.g., Tryptophan, Histidine, Tyrosine) |

| van der Waals Forces | Ethyl group, entire molecule | Hydrophobic pockets in proteins |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.govyoutube.com For ligand design involving the this compound scaffold, a QSAR model would focus on identifying the key chemical descriptors that influence its potential as a ligand, without delving into specific biological outcomes.

The development of a QSAR model for derivatives of this compound would involve the calculation of various molecular descriptors. biolscigroup.us These descriptors quantify different aspects of the molecule's structure and properties. The primary categories of descriptors relevant to this scaffold would include steric, electronic, and hydrophobic parameters.

Steric descriptors , such as molecular volume and surface area, would account for the spatial arrangement of the molecule and how it fits into a binding site. The size and conformation of the ethyl group at the 3-position would be of particular interest.

Electronic descriptors , derived from quantum chemical calculations, are crucial for describing the molecule's reactivity and interaction capabilities. biolscigroup.us These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and atomic charges. walisongo.ac.id For instance, a lower LUMO energy might indicate a higher propensity to accept electrons, which could be relevant for certain interactions. The dipole moment influences the molecule's alignment in an electric field and its long-range interactions with a receptor. biolscigroup.us

Hydrophobic descriptors , such as the logarithm of the partition coefficient (log P), quantify the molecule's lipophilicity. This is a critical factor for membrane permeability and for hydrophobic interactions within a binding pocket. youtube.com

A typical 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be employed. nih.govmatec-conferences.org These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. The resulting contour maps visually highlight regions where modifications to the this compound structure would likely lead to improved ligand properties. nih.gov For example, a contour map might indicate that a bulkier substituent at a certain position is favorable for steric interactions, or that an electron-withdrawing group is preferred in another region to enhance electrostatic interactions. imist.ma

| Descriptor Class | Specific Descriptors | Relevance to Ligand Design for this compound |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Defines the size and shape constraints for binding pocket fit. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electrostatic interactions, reactivity, and hydrogen bonding capacity. |

| Hydrophobic | Log P | Influences hydrophobic interactions and membrane permeability. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

By focusing on these chemical features, QSAR models can guide the rational design of novel ligands based on the this compound scaffold, optimizing their potential for interaction with a target without prior knowledge of the specific biological outcome.

Applications As a Versatile Synthetic Building Block Non Clinical

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functionality of 3-ethyl-5-isoxazolecarbaldehyde is a key feature that allows for its use as a precursor in the elaboration of more complex organic structures. It readily undergoes reactions such as condensations and nucleophilic additions, providing a straightforward entry point to a diverse range of molecular frameworks.

While direct examples of using this compound for the construction of annulated heterocycles are not extensively detailed in the provided search results, the isoxazole (B147169) moiety itself is a well-established precursor for such structures. For instance, isoxazole derivatives can be transformed into other heterocyclic systems through ring-opening and subsequent recyclization reactions. The aldehyde group in this compound provides a reactive handle to initiate such transformations, potentially leading to the formation of fused heterocyclic systems like isoxazolo-pyridines or other related structures. The general principle of using isoxazoles in annelation reactions is a known synthetic strategy. orgsyn.org

The isoxazole ring is a valuable scaffold in medicinal and materials chemistry. This compound serves as a starting point for introducing additional functional groups onto this core structure. The aldehyde can be converted into a variety of other functionalities, such as alcohols, carboxylic acids, or imines, through standard organic transformations. This allows for the synthesis of a library of polyfunctionalized isoxazole derivatives, where the ethyl group at the 3-position and the newly introduced functionality at the 5-position can be systematically varied to explore structure-activity relationships in different contexts.

In convergent synthesis , complex molecules are assembled from several individual fragments that are synthesized separately and then joined together in the later stages of the synthesis. This compound can serve as one of these key fragments, bringing the pre-formed isoxazole core into the final target molecule.

In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The aldehyde group can be reacted with a wide range of reagents to create a diverse set of derivatives, all sharing the common 3-ethylisoxazole core.

Contributions to Materials Science (e.g., precursors for polymers, dyes, functional materials)

The isoxazole nucleus is a component of various functional materials. While specific applications of this compound in this area are not extensively documented in the provided results, its potential is evident. The aldehyde group can be used to incorporate the isoxazole unit into larger polymeric structures or to synthesize molecules with specific electronic or optical properties, such as dyes. The reactivity of the aldehyde allows for its integration into conjugated systems, which are often the basis for functional organic materials.

Development of Agrochemical Precursors (excluding specific agrochemical safety or efficacy data)

Isoxazole-containing compounds are known to be used in the agrochemical industry. This compound is identified as a precursor for the synthesis of bioactive molecules for agrochemical research. The isoxazole ring system is a key structural motif in a number of commercial herbicides and fungicides. The aldehyde functionality of this compound provides a convenient point for chemical modification to produce a variety of derivatives that can be screened for potential agrochemical applications.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of isoxazoles, including 3-ethyl-5-isoxazolecarbaldehyde, often relies on established methods like 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net However, these traditional routes can present challenges such as the formation of isomeric mixtures, the need for harsh reaction conditions, and limited substrate scope, which can result in low yields. orgsyn.org A primary challenge is achieving high regioselectivity, as many methods produce a mix of positional isomers that are difficult to separate. orgsyn.orgeresearchco.com

Future research will be directed towards creating more streamlined and efficient synthetic pathways. Key goals include:

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials react in a single step to form the desired isoxazole (B147169), minimizing waste and purification steps. organic-chemistry.org

Metal-Free Synthesis: Developing synthetic routes that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product, thus aligning with the principles of green chemistry. nih.gov

Novel Catalytic Systems: Exploring new catalysts, including organocatalysts or earth-abundant metal catalysts, to improve reaction efficiency and selectivity. organic-chemistry.org

A significant advancement would be the development of a general method for preparing pure 3,5-disubstituted-4-isoxazolecarboxylic esters and their corresponding acids, which are valuable intermediates. orgsyn.org The reaction of primary nitro compounds with enamino esters represents a promising and selective method. orgsyn.org

Table 1: Comparison of Synthetic Strategies for Isoxazole Derivatives

| Synthetic Method | Advantages | Challenges & Future Directions |

| 1,3-Dipolar Cycloaddition | Versatile, well-established. researchgate.netjocpr.com | Often produces isomeric mixtures; can require harsh conditions or metal catalysts. orgsyn.orgnih.gov Future work aims for higher regioselectivity and metal-free conditions. eresearchco.comnih.gov |

| Reaction of Enamino Esters with Nitro Compounds | Highly selective for specific isomers. orgsyn.org | Scope may be limited by the availability of starting materials. Research into expanding the range of compatible nitro compounds and enamines is needed. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control over reaction parameters. researchgate.netacs.org | Requires specialized equipment; optimization of flow conditions for specific substrates is necessary. Integration with automated purification is a key goal. researchgate.netyoutube.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. globalresearchonline.net | Scalability can be an issue; potential for localized overheating. Development of scalable microwave reactors is a continuing challenge. |

Exploration of Asymmetric Synthesis Methodologies

The aldehyde functional group in this compound is a prochiral center, meaning its conversion into many common derivatives (like alcohols or amines) creates a new stereocenter. As the different enantiomers of a chiral molecule can have vastly different biological effects, the development of asymmetric synthetic methods to produce single, specific enantiomers is of paramount importance, particularly for pharmaceutical applications. nih.gov

Currently, there is a lack of specific asymmetric methods reported for this compound. Future research must therefore focus on adapting and developing techniques such as:

Chiral Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to direct the formation of one enantiomer over the other in reactions involving the aldehyde group. researchgate.netmdpi.com

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the starting material to guide the stereochemical outcome of a reaction, followed by its removal.

Enzyme-Catalyzed Reactions: Using enzymes, which are inherently chiral, to perform stereoselective transformations on the molecule.

The successful development of these methodologies will be crucial for synthesizing optically pure derivatives for biological evaluation and potential use as therapeutic agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch synthesis. youtube.com These benefits include superior heat transfer, precise control over reaction time and temperature, and enhanced safety, especially for exothermic or hazardous reactions. researchgate.netyoutube.com The integration of flow chemistry has been shown to be effective for producing trisubstituted isoxazoles and can be adapted for the synthesis of this compound. researchgate.netacs.org

Future work in this area will focus on:

Multi-Step Flow Synthesis: Connecting multiple flow reactors in sequence to perform complex, multi-step syntheses without intermediate purification, significantly speeding up the production of complex molecules. youtube.com

Automated Optimization: Combining flow reactors with automated systems and machine learning algorithms to rapidly screen reaction conditions and identify the optimal parameters for yield and purity with minimal human intervention. nih.gov

Integrated Purification and Recovery: Developing integrated systems that not only synthesize the compound but also purify it and recover solvents or catalysts in a continuous loop, making the process highly sustainable and scalable. acs.org

These automated platforms can accelerate the discovery of new derivatives by enabling the rapid generation of chemical libraries for screening. nih.gov

Uncovering New Reactivity Patterns and Transformation Pathways

While the aldehyde group's reactivity in nucleophilic additions is known, there is a vast, unexplored potential for new reactions involving both the aldehyde and the isoxazole ring. Future research should aim to uncover these novel transformation pathways.

Key areas of exploration include:

Transformations of the Aldehyde Group: Moving beyond simple additions to explore its use in multicomponent reactions, creating complex molecular scaffolds in a single step.

Isoxazole Ring Transformations: Investigating reactions that modify or open the isoxazole ring. For example, photoisomerization can convert isoxazoles into oxazoles, providing access to a different class of heterocyclic compounds. acs.org Halogenation at the 4-position of the isoxazole ring can introduce a reactive handle for further functionalization. mdpi.com

Intramolecular Cycloadditions: Designing precursors where the this compound moiety is tethered to another reactive group, enabling intramolecular reactions to build complex, fused ring systems. mdpi.com

Understanding these new reactivity patterns will significantly expand the synthetic utility of this compound as a versatile building block.

Advanced Spectroscopic Probes and In-situ Monitoring of Reactions

Accurate characterization of this compound and its derivatives is crucial, yet spectral data can sometimes be ambiguous. Advanced spectroscopic techniques are needed to resolve these issues and to monitor reactions in real-time.

Future directions include:

Advanced NMR Techniques: Utilizing 2D NMR experiments (like COSY and HSQC) to definitively assign proton and carbon signals, resolving any structural ambiguities.

Computational Spectroscopy: Comparing experimental spectra with spectra predicted by computational methods like Density Functional Theory (DFT) to confirm structural assignments and understand unexpected spectral features.

In-situ Monitoring: Integrating spectroscopic probes, such as FT-IR or Raman spectroscopy, directly into reaction vessels (especially in flow reactors). This allows for real-time tracking of reactant consumption and product formation, enabling precise reaction control and optimization.

These advanced analytical methods will provide a deeper understanding of the compound's structure and reactivity, leading to more robust and reproducible synthetic processes.

Expansion of Computational Modeling to Predict Novel Applications and Reactivity

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental design. tandfonline.comnih.gov For this compound, computational modeling can be expanded significantly.

Future research will leverage computational tools to:

Predict Biological Activity: Using molecular docking and Quantitative Structure-Activity Relationship (QSAR) models to screen virtual libraries of derivatives against biological targets (like enzymes or receptors) and predict their potential as new drugs. tandfonline.comacs.orgresearchgate.net

Model Reaction Mechanisms: Employing quantum mechanical calculations to study reaction pathways, identify transition states, and predict the regioselectivity of reactions, thereby guiding the development of more efficient syntheses.

Design Novel Materials: Predicting the electronic and physical properties of polymers or liquid crystals derived from this compound to guide the synthesis of new materials with desired characteristics. nih.gov

Table 2: Applications of Computational Modeling in Isoxazole Research

| Computational Technique | Application | Research Goal |

| Molecular Docking | Simulates the binding of a molecule to a biological target. tandfonline.comnih.gov | Predict potential therapeutic targets and binding affinity; guide the design of more potent inhibitors. tandfonline.comacs.org |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates structural features of molecules with their biological activity. tandfonline.com | Develop models to predict the activity of unsynthesized compounds, prioritizing synthetic efforts. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. tandfonline.comresearchgate.net | Understand the stability of ligand-protein complexes and the dynamics of binding. tandfonline.comacs.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. researchgate.net | Predict spectroscopic properties (NMR, IR), reactivity, and reaction mechanisms. |

Strategic Design of Next-Generation Isoxazole-Containing Scaffolds

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable metabolic stability. eresearchco.comresearchgate.net this compound serves as an ideal starting point for the strategic design of more complex, next-generation scaffolds.

Future design strategies will involve:

Scaffold Hopping and Bioisosteric Replacement: Using the isoxazole core to replace other chemical groups in known drugs to improve properties like potency, selectivity, or pharmacokinetics.

Fragment-Based Drug Discovery: Using the this compound "fragment" as a starting point and growing it by adding other chemical groups to create potent binders to biological targets.

Synthesis of Fused Systems: Developing synthetic routes to fuse the isoxazole ring with other heterocyclic systems, creating novel, rigid scaffolds with unique three-dimensional shapes for interacting with protein targets. mdpi.com

By strategically modifying and elaborating on the this compound structure, chemists can design innovative molecules for a wide range of applications, from therapeutics to advanced materials. researchgate.netresearchgate.net

Q & A

What are the standard synthetic routes for 3-ethyl-5-isoxazolecarbaldehyde, and how can reaction intermediates be characterized?

Basic Research Question

The synthesis of this compound typically involves cyclization of substituted oximes with activated carbonyl compounds. For example, o-chlorobenzoxime intermediates can be generated using hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and coupling with ethyl acetoacetate to form the isoxazole ring . Characterization of intermediates (e.g., o-chlorobenzoxime chloride) requires techniques like FT-IR (to confirm C=N and C-Cl bonds) and <sup>1</sup>H NMR (to verify ethyl and aldehyde proton signals). Purity can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase.

Methodological Tip : Use Schlenk techniques to avoid moisture-sensitive side reactions during chlorination steps.

How can contradictory spectral data for this compound derivatives be resolved?

Advanced Research Question

Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns or molecular ion peaks) often arise from tautomerism or steric hindrance in the isoxazole ring. For example, the aldehyde proton may exhibit variable chemical shifts depending on solvent polarity. To resolve this:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with DFT-calculated spectra (using software like Gaussian) to validate structural hypotheses .

- Use X-ray crystallography for unambiguous confirmation (e.g., in a study of a related isoxazolone, crystallography confirmed planarity of the heterocyclic ring ).

Data Conflict Example : A reported melting point of 138°C for a similar compound may differ from literature due to polymorphic forms. Use DSC to analyze thermal behavior.

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

Low yields in isoxazole synthesis often stem from competing side reactions (e.g., over-chlorination or ester hydrolysis). Optimization approaches include:

- Temperature control : Maintain ≤60°C during chlorination to prevent decomposition .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

A study on 3-(3,5-dichlorophenyl)-isoxazole achieved 74% yield by optimizing reaction time (45–50 minutes) and using acetic anhydride as an acylating agent .

Statistical Tool : Apply Design of Experiments (DoE) to evaluate interactions between variables (temperature, catalyst loading).

How can the reactivity of the aldehyde group in this compound be exploited for functionalization?

Basic Research Question

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). For example:

- Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives.